2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Overview
Description
2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound that features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of 2-chloro-5-methylaniline using bis(pinacolato)diboron under inert atmosphere conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Substitution: Various substituted anilines.
Coupling: Biaryl compounds.
Oxidation: Boronic acids.
Scientific Research Applications
2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is used in several scientific research applications:
Biology: Potential use in the development of boron-containing drugs and probes.
Medicine: Research into boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects depends on the specific reaction or application. In coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved include the activation of the boronic ester and the formation of intermediate complexes with the catalyst .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for targeted synthesis and specialized applications.
Properties
CAS No. |
1269233-15-9 |
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Molecular Formula |
C13H19BClNO2 |
Molecular Weight |
267.56 g/mol |
IUPAC Name |
2-chloro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BClNO2/c1-8-6-9(11(15)10(16)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
InChI Key |
WKXWDJPPGNDPCR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)N)C |
Origin of Product |
United States |
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